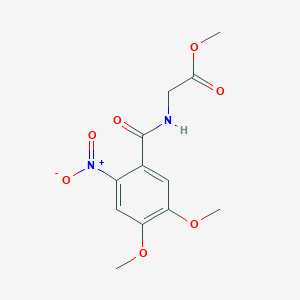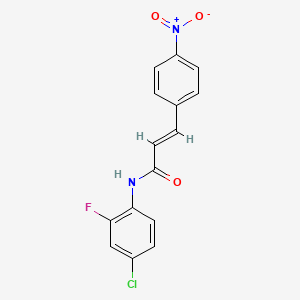![molecular formula C15H14FNO5S B5740633 N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5740633.png)
N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine, commonly known as MPGS, is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological and psychiatric disorders. MPGS has been extensively studied for its potential therapeutic applications in conditions such as chronic pain, anxiety, depression, and addiction.
作用机制
MPGS acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the brain. mGluR5 is involved in various physiological processes, including synaptic plasticity, learning, and memory. Activation of mGluR5 has been implicated in the pathophysiology of various neurological and psychiatric disorders, including chronic pain, anxiety, depression, and addiction. MPGS binds to the allosteric site of mGluR5, thereby preventing the activation of the receptor by its endogenous ligand glutamate.
Biochemical and Physiological Effects:
MPGS has been shown to have several biochemical and physiological effects in various animal models. In addition to its analgesic, anxiolytic, and antidepressant effects, MPGS has been shown to have anti-inflammatory effects in animal models of inflammation. MPGS has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
MPGS has several advantages for lab experiments, including its potency, selectivity, and well-characterized mechanism of action. MPGS has also been extensively studied in various animal models, providing a wealth of preclinical data for its potential therapeutic applications. However, MPGS has some limitations for lab experiments, including its relatively low solubility and stability, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on MPGS. One potential direction is the development of more potent and selective mGluR5 antagonists based on the structure of MPGS. Another potential direction is the investigation of the potential therapeutic applications of MPGS in human subjects, particularly in conditions such as chronic pain, anxiety, depression, and addiction. Finally, the elucidation of the molecular mechanisms underlying the effects of MPGS on mGluR5 signaling may provide insights into the pathophysiology of various neurological and psychiatric disorders.
合成方法
The synthesis of MPGS involves several steps, starting from the reaction of 4-fluoroaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 4-methoxyaniline to yield the sulfonamide intermediate. Finally, the sulfonamide intermediate is coupled with glycine in the presence of a coupling reagent to form MPGS. The overall yield of the synthesis is around 30%.
科学研究应用
MPGS has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In animal models, MPGS has been shown to have analgesic effects in various pain models, including inflammatory pain, neuropathic pain, and cancer pain. MPGS has also been studied for its anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, MPGS has been shown to reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO5S/c1-22-13-6-8-14(9-7-13)23(20,21)17(10-15(18)19)12-4-2-11(16)3-5-12/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBLKBNJEISKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-2H-chromen-2-one](/img/structure/B5740556.png)

![5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl 2-chlorobenzoate](/img/structure/B5740571.png)
![5,5-dimethyl-2-[1-(1-pyrrolidinyl)ethylidene]-1,3-cyclohexanedione](/img/structure/B5740579.png)
![N-[3-(1-pyrrolidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5740581.png)
![5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone](/img/structure/B5740590.png)
methanone](/img/structure/B5740600.png)
![N-(2,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5740605.png)

![methyl [7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5740619.png)

![3-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5740626.png)

